molecular formula C17H15N3O5S2 B2373193 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide CAS No. 895442-02-1

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide

Cat. No. B2373193
CAS RN: 895442-02-1
M. Wt: 405.44
InChI Key: XWDKTUUPSKREKS-ISLYRVAYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide”, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-Methyl-6-nitrobenzo[d]thiazol-2(3H)-imine, has been reported. Its InChI Code is 1S/C8H7N3O2S/c1-10-6-3-2-5(11(12)13)4-7(6)14-8(10)9/h2-4,9H,1H3 and its molecular weight is 209.23 .

Scientific Research Applications

Anti-Cancer Potential

The compound shows promise as an anti-cancer agent. Researchers have observed its inhibitory effects on cancer cell growth and proliferation. Specifically, it induces apoptosis (programmed cell death) by upregulating the expression of the tumor suppressor gene P53 and downregulating the anti-apoptotic gene Bcl-2. Additionally, it causes DNA fragmentation in cancer cells, suggesting its potential as an effective anticancer therapeutic .

Cytotoxicity

Studies have evaluated the cytotoxicity of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide . It significantly inhibits cell proliferation, making it a candidate for further investigation in cancer treatment .

Antibacterial Properties

While not extensively studied, some research suggests that this compound may exhibit antibacterial activity. Investigating its effects against specific bacterial strains could provide valuable insights for developing antimicrobial agents .

properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-11-3-6-13(7-4-11)27(24,25)10-16(21)18-17-19(2)14-8-5-12(20(22)23)9-15(14)26-17/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKTUUPSKREKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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